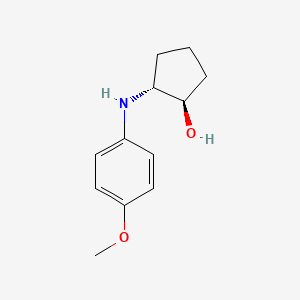
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a methoxyphenylamino group and a hydroxyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-methoxyaniline.
Reductive Amination: Cyclopentanone undergoes reductive amination with 4-methoxyaniline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as thiols, amines
Major Products
Oxidation: Cyclopentanone derivative
Reduction: Cyclopentylamine derivative
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its chiral properties and ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and other interactions with active sites, while the chiral cyclopentane ring provides stereospecific binding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.
(1R,2R)-2-((4-Hydroxyphenyl)amino)cyclopentan-1-ol: A similar compound with a hydroxy group instead of a methoxy group.
(1R,2R)-2-((4-Methylphenyl)amino)cyclopentan-1-ol: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R,2R)-2-(4-methoxyanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-10-7-5-9(6-8-10)13-11-3-2-4-12(11)14/h5-8,11-14H,2-4H2,1H3/t11-,12-/m1/s1 |
InChI Key |
WNMKUSDJPFVKRD-VXGBXAGGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


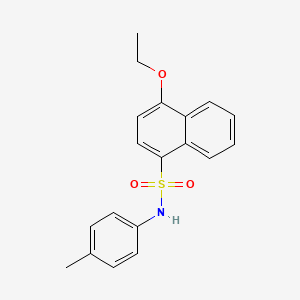
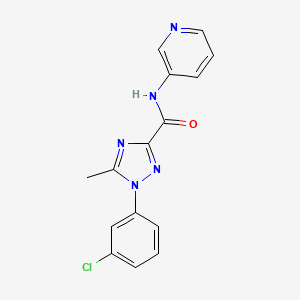
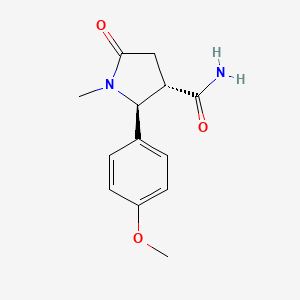
![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366071.png)
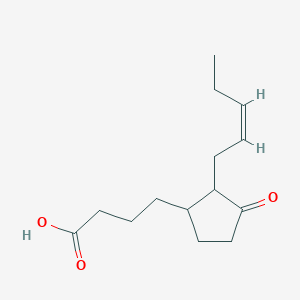
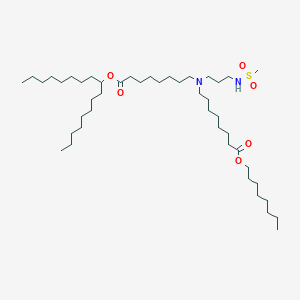
![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)
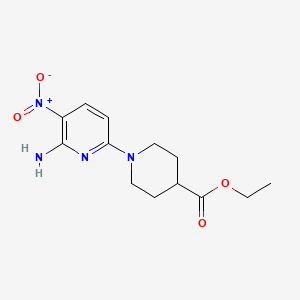
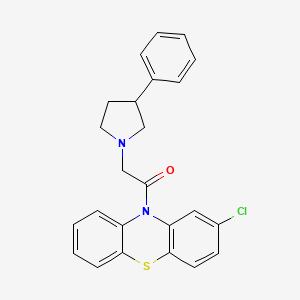
![9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
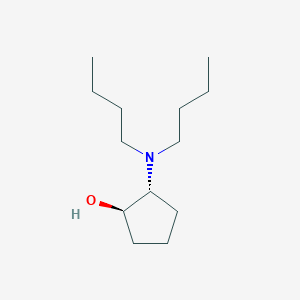
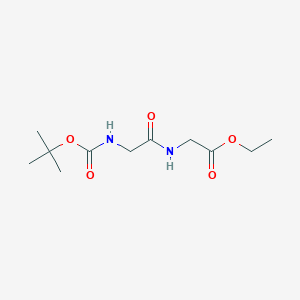
![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13366132.png)
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13366142.png)
